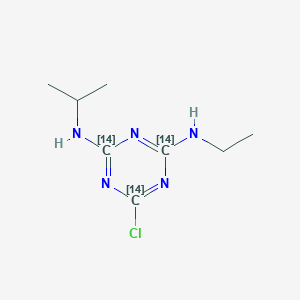

Atrazine-ring-UL-14C

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-14C3)1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+2,7+2,8+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWJVTOOROXGIU-NTDPGYSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[14C]1=N[14C](=N[14C](=N1)Cl)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80486782 | |

| Record name | Atrazine-ring-UL-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-43-6 | |

| Record name | Atrazine-ring-UL-14C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80486782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Dynamics and Persistence of Atrazine Ring Ul 14c

Terrestrial Compartment Studies

The behavior of Atrazine-ring-UL-14C in the terrestrial environment is complex, influenced by soil properties, microbial activity, and agricultural practices. Studies have focused on its breakdown, potential to move through the soil, and the formation of residues that are difficult to extract.

Mineralization Kinetics and Carbon Dioxide Evolution from this compound

The mineralization of this compound, the process by which the radiolabeled carbon in the atrazine (B1667683) ring is converted to 14CO2, is a key indicator of its complete degradation. This process is primarily driven by microbial activity.

Studies have shown that the rate of mineralization can vary significantly depending on the soil's history of atrazine application. In soils with a history of atrazine use, an accelerated degradation is often observed. For instance, in soils from fields with repeated atrazine applications, mineralization of the 14C-ring-labeled atrazine can be significantly more rapid than in soils with no prior exposure. acs.org Some "adapted" soils have shown the capacity to mineralize up to 80% of the initially applied 14C-atrazine. acs.org In one study, soil with current atrazine use showed 89.9% ± 1.23% mineralization after 98 days, compared to 1.10% ± 0.22% after 139 days in soil with no previous exposure. researchgate.net

The evolution of 14CO2 from [U-ring-14C]-atrazine is measured to assess mineralization rates. nih.gov However, the evolution of 14CO2 can sometimes be slow, indicating the resistance of the s-triazine ring to microbial degradation. nih.gov In some cases, the amount of evolved [14C]carbon dioxide is negligible and cannot be solely attributed to the mineralization of the parent molecule. researchgate.net Abiotic mineralization is generally considered to be negligible in most soil samples. nih.gov

The kinetics of mineralization can be influenced by various factors. For example, the addition of sucrose (B13894) has been shown to reduce atrazine mineralization. researchgate.net Furthermore, anaerobic conditions, even when supplemented with nitrate, can result in mineralization rates that are below the level of detection. nih.gov

Table 1: this compound Mineralization in Different Soil Conditions

| Soil History | Incubation Time (days) | Mineralization (%) | Reference |

|---|---|---|---|

| No previous atrazine exposure | 139 | 1.10 ± 0.22 | researchgate.net |

| Discontinued atrazine use | 98 | 13.4 ± 0.30 | researchgate.net |

| Current atrazine use | 98 | 89.9 ± 1.23 | researchgate.net |

| Continuous corn (CC) soils | 30 | ~80 | researchgate.net |

| Corn-soybean rotation (CR) | 80 | 15 - 30 | researchgate.net |

| No-till (RZ) soils | 80 | 3 - 7 | researchgate.net |

| Soil with sucrose amendment | 59 | 43.5 | researchgate.net |

| Soil without sucrose amendment | 59 | 51.7 | researchgate.net |

Assessment of Persistence and Environmental Half-Lives in Diverse Soil Matrices

The persistence of atrazine in soil, often expressed as its half-life (DT50), is a critical factor in determining its potential for long-term environmental impact. The half-life of atrazine can vary widely depending on soil type, management practices, and history of herbicide application.

Field persistence data published before 1995 indicated an average half-life of 66 days. researchgate.netusda.gov However, more recent studies have reported a wide range of half-lives. For example, in Kenyan sugarcane fields, the extrapolated half-lives for atrazine ranged from 66 to 105 days. researchgate.net In contrast, soils with a history of atrazine use can exhibit significantly shorter half-lives, sometimes as low as ≤ 1.5 days, compared to > 8 days in soils with no prior use. researchgate.net In some agricultural soils, the half-life can be as short as 2.3 days in fields with a history of application, compared to 14.5 days in unexposed soils. rsc.org

Long-term studies have revealed the remarkable persistence of atrazine and its residues. In one lysimeter study, 22 years after the last application of ring-14C-labeled atrazine, the parent compound was still detectable. fao.orgiaea.org Twenty-five percent of the total applied 14C activity was still present in the entire lysimeter soil after this period. d-nb.info This high persistence could be due to the binding of atrazine to the soil matrix or a lack of metabolic capability by the microbial community. d-nb.info

Table 2: Environmental Half-Life of Atrazine in Various Soil Conditions

| Soil Condition | Half-Life (days) | Reference |

|---|---|---|

| Average (pre-1995 data) | 66 | researchgate.netusda.gov |

| Sugarcane fields (Kenya) | 66 - 105 | researchgate.net |

| Soils with history of use | ≤ 1.5 | researchgate.net |

| Soils with no history of use | > 8 | researchgate.net |

| Humic Cambisol (40 yr atrazine use) | 9 | researchgate.net |

| Gleyic Cambisol | 44 | researchgate.net |

| Soils with no previous application | 14.5 | rsc.org |

| Soils with history of application | 2.3 | rsc.org |

| High soil moisture | 4 - 8 | rsc.org |

Formation and Sequestration of Non-Extractable (Bound) this compound Residues

A significant portion of this compound applied to soil can become non-extractable, or "bound," to soil components. These bound residues are not removed by conventional solvent extraction methods. The formation of bound residues is a key process influencing the long-term fate and potential bioavailability of atrazine in the environment.

In some studies, non-extractable bound residues have been found to account for a significant fraction of the initial radioactivity. For example, in soils with minimal atrazine degradation, approximately 30% of the initial radioactivity remained as non-extractable bound residues. umass.edu However, in soils showing accelerated degradation, the amount of bound residue can be relatively small, for instance, accounting for only 2-3% of the initially applied atrazine. umass.edu Another study found that after a 100-day incubation, 18% of the applied 14C-labeled atrazine remained as non-extractable residues. researchgate.net

The presence of earthworms can influence the formation of bound residues. One study demonstrated that the formation of bound residues was 4 times lower for freshly introduced 14C-labeled atrazine in the presence of earthworms, suggesting they retard the formation of these non-extractable fractions. researchgate.net Even after becoming bound, a small percentage of these residues can be released and become bioavailable. For instance, after 28 days, 24% of previously non-extractable 14C-labeled atrazine residues were either extracted by solvents or mineralized to 14CO2. researchgate.net

Transport and Leaching Potentials of this compound and its Radiolabeled Metabolites in Soil Profiles

The mobility of this compound and its breakdown products through the soil profile is a major concern for potential groundwater contamination. Leaching potential is influenced by factors such as soil type, organic matter content, and the chemical properties of atrazine and its metabolites.

Studies using soil columns have shown that atrazine mobility can be retarded by its sorption to soil particles, particularly in soils amended with organic residues like sugarcane. cabidigitallibrary.org The incorporation of residue can lead to strong sorption and slow release during leaching. cabidigitallibrary.org However, atrazine and its metabolites can still leach through the soil profile.

Long-term lysimeter experiments provide valuable data on leaching. In a study conducted over 22 years, atrazine and its metabolite, 2-hydroxy-atrazine, were detected in the lowest layer of the lysimeter (55-60 cm), indicating their potential to leach deep into the soil profile. fao.orgiaea.org The concentration of atrazine in this lowest layer was almost four times higher than in the upper soil layer. fao.orgiaea.org

The major biological degradation products of atrazine, deethylatrazine (B13485) and deisopropylatrazine (B29266), are generally more mobile than the parent compound. nih.gov In contrast, the chemical degradation product, hydroxyatrazine, is more strongly adsorbed to soil and thus less mobile. nih.gov Qualitative analysis of leached residues has confirmed the predominant presence of deethylated atrazine. nih.gov

Aquatic Compartment Studies

The presence and behavior of this compound in aquatic environments are of significant concern due to its potential impact on water quality and aquatic ecosystems.

Stability and Degradation Profiles of this compound in Aqueous Environments

Atrazine is chemically stable in water, with a reported half-life ranging from 30 to 100 days. mdpi.com Its degradation in aquatic systems can occur through both biological and abiotic processes. The s-triazine ring is relatively resistant to microbial degradation in water, similar to its behavior in soil. nih.gov

In estuarine water/sediment systems, the degradation of atrazine occurs, with aerobic half-lives in wetland samples ranging from 4.6 to 1734 days, depending on the location and depth of the sample. nih.gov The degradation of atrazine in water can be influenced by various factors. For example, a modified Fenton's system (FeSO4 : H2O2) has been shown to completely degrade 14C atrazine within 30 seconds under certain conditions. gnest.org

Degradation pathways in aquatic environments can lead to the formation of various metabolites. In some biological degradation studies, hydroxyatrazine, deethylatrazine, and deethyl-hydroxyatrazine have been identified as metabolites. nih.gov Advanced oxidation processes have also been shown to degrade atrazine in water, producing intermediates such as 2-hydroxy-4-(isopropylamino)-6-(ethylamino)-s-triazine (HA), 2-chloro-4-(isopropylamino)-6-amino-s-triazine (DEA), and 2-chloro-4-amino-6-(ethylamino)-s-triazine (DIA). mdpi.com

Investigations of Bioconcentration and Bioaccumulation Potentials through Radiotracer Analysis

The use of this compound, a radiolabeled version of the herbicide atrazine, has been instrumental in elucidating its potential for bioconcentration and bioaccumulation in various organisms. These studies, which trace the movement and concentration of the radioactive carbon-14 (B1195169) (¹⁴C) isotope within the atrazine molecule, provide precise measurements of its uptake, distribution, and retention in biological tissues.

Research indicates that atrazine generally has a low potential to bioconcentrate in the food chain. canada.caepa.gov Bioconcentration factors (BCFs), which quantify the accumulation of a chemical in an organism from water, have been reported to be low for atrazine. For instance, experimental log BCF values in six fish species ranged from 0.3 to 2.0. epa.gov In a study with Brook trout exposed to a mean concentration of 0.74 mg/L for 44 weeks, atrazine levels in their tissues were below the detectable limit. epa.gov Similarly, fathead minnows exposed to 210 µg/L of atrazine for 301 days showed a BCF of less than 8.1, and bluegills exposed to 94 µg/L for 546 days had a BCF of less than 2.1 in their muscle tissue. epa.gov

However, BCFs can vary significantly among different aquatic organisms. ccme.ca Studies have shown a wide range of BCFs, from 0.8 for crayfish (Orconectes virilis) to as high as 480 for mayfly nymphs (Baetis sp.). ccme.ca Freshwater algae have also been a focus of bioconcentration studies, given their role as primary producers. Research on selected freshwater algae demonstrated that the uptake of atrazine was rapid, with nearly 90% of the total uptake occurring within the first hour of exposure. unl.edu Green algae exhibited significantly greater uptake and BCFs compared to diatoms. unl.edu The BCFs for green algae, based on dry mass, ranged from 130.5 to 324.1, while for diatoms, the range was 8.0 to 45.5. unl.edu

Radiotracer studies using this compound have also been conducted on amphibians. In Xenopus laevis larvae, the calculated BCF was found to be low, at 1.5-1.6 mLwater/glarvae. nih.gov Whole-body autoradiography revealed that the radiolabel was concentrated in the gall bladder and gastrointestinal tract. nih.gov

In bivalves, both Anodontites trapesialis and Corbicula fluminea were able to bioaccumulate atrazine in their tissues within the first hours of exposure. researchgate.net Interestingly, these studies suggest that bivalves may bioaccumulate atrazine more efficiently at lower environmental concentrations. researchgate.net

The use of ¹⁴C-labeled atrazine in laboratory model ecosystems allows for detailed investigations into its absorption, translocation, and bioconcentration. annualreviews.org These studies have shown that in rats administered a single dose of ¹⁴C-ring-labeled atrazine, the majority of the dose was excreted, with a smaller percentage retained in tissues like the liver, kidney, and lungs. epa.goviarc.fr

Interactive Table: Bioconcentration Factors (BCF) of Atrazine in Various Aquatic Organisms

| Organism | Species | Bioconcentration Factor (BCF) | Log BCF | Reference |

| Crayfish | Orconectes virilis | 0.8 | -0.10 | ccme.ca |

| Mayfly Nymph | Baetis sp. | 480 | 2.68 | ccme.ca |

| Fish (various) | - | - | 0.3 - 2.0 | epa.gov |

| Brook Trout | Salvelinus fontinalis | < Detection Limit | - | epa.gov |

| Fathead Minnow | Pimephales promelas | < 8.1 | < 0.91 | epa.gov |

| Bluegill | Lepomis macrochirus | < 2.1 | < 0.32 | epa.gov |

| Green Algae | - | 130.5 - 324.1 (dry mass) | 2.12 - 2.51 | unl.edu |

| Diatoms | - | 8.0 - 45.5 (dry mass) | 0.90 - 1.66 | unl.edu |

| African Clawed Frog Larvae | Xenopus laevis | 1.5 - 1.6 | 0.18 - 0.20 | nih.gov |

Volatilization and Atmospheric Dissipation of this compound

The volatilization and subsequent atmospheric dissipation of this compound are critical components of its environmental fate. Volatilization refers to the process by which a substance transitions from a solid or liquid state to a gaseous state, entering the atmosphere.

Atrazine is characterized by a low vapor pressure, measured at 3 × 10⁻⁷ mmHg at 20°C, and a low Henry's Law Constant of less than 10⁻⁷ atm·m³/mol. canada.ca These properties indicate that atrazine has low volatility, and volatilization from water surfaces is not considered an environmentally significant process. canada.caepa.gov

Despite its low volatility, atrazine has been shown to volatilize from agricultural soils. cdc.gov Studies have detected atrazine in the vapor phase in the atmosphere, as well as in fog and rainwater. cdc.gov The presence of atrazine in the atmosphere can occur shortly after its application to crops, but it has also been detected months later. cdc.gov

Research on the volatility of atrazine from various surfaces has provided more detailed insights. One study found that the volatility from plant, soil, and glass surfaces was measurable. caryinstitute.org Another review indicated that losses of a few percent to volatility can be expected in the days following application. apvma.gov.au

The atmospheric half-life of atrazine, due to reactions with photochemically produced hydroxyl radicals, has been estimated to be about 2.6 hours under specific atmospheric conditions. epa.gov This suggests that once in the atmosphere, atrazine can be degraded relatively quickly.

Interactive Table: Physical Properties of Atrazine Related to Volatilization

| Property | Value | Temperature (°C) | Reference |

| Vapor Pressure | 3 x 10⁻⁷ mmHg | 20 | canada.ca |

| Henry's Law Constant | < 10⁻⁷ atm·m³/mol | - | canada.ca |

| Henry's Law Constant (calculated) | 2.63 x 10⁻⁹ atm·m³/mol | 20 | epa.gov |

| Atmospheric Half-life (estimated) | ~2.6 hours | - | epa.gov |

Biogeochemical Transformations of Atrazine Ring Ul 14c

Microbial Catabolism Pathways

The primary route for the complete degradation of atrazine (B1667683) in the environment is through microbial activity. nih.gov Certain microorganisms have evolved sophisticated enzymatic systems to break down the atrazine molecule, often utilizing it as a source of nitrogen and sometimes carbon. researchgate.netumass.edu The use of Atrazine-ring-UL-14C is instrumental in confirming the cleavage and mineralization of the otherwise persistent s-triazine ring.

The initial steps in the microbial catabolism of atrazine involve the sequential removal of its ethyl and isopropyl side chains (N-dealkylation) and the replacement of the chlorine atom with a hydroxyl group (hydroxylation). jabonline.inresearchgate.net These processes are catalyzed by specific microbial enzymes. jabonline.in

Hydroxylation, often the first step, is carried out by an atrazine chlorohydrolase, which converts atrazine to hydroxyatrazine. pjoes.comnih.gov This reaction detoxifies the molecule and is a key step preceding further degradation. pjoes.com Subsequently, or in a parallel pathway, N-dealkylation occurs, leading to the formation of metabolites such as deethylatrazine (B13485) (DEA) and deisopropylatrazine (B29266) (DIA). researchgate.netusda.gov Further dealkylation can result in the formation of deethyldeisopropylatrazine (DDA). usda.gov Fungi, such as Pleurotus pulmonarius, have also been shown to dealkylate and hydroxylate the atrazine structure. asm.org Studies have demonstrated that in some soil environments, both chemical and biological processes contribute to the formation of hydroxyatrazine and dealkylated metabolites. csic.es

The defining step of complete atrazine mineralization is the cleavage of the s-triazine ring. This process follows the initial transformation of atrazine into intermediate metabolites, principally cyanuric acid. researchgate.netnih.gov The conversion of this compound to ¹⁴CO₂ provides definitive evidence that the heterocyclic ring has been broken and its carbon atoms have been fully oxidized. researchgate.netcapes.gov.br

Studies using this compound have quantified the extent of mineralization in different environments. For instance, in one study with Greenfield sandy loam soil, only 18% of the labeled atrazine was recovered as ¹⁴CO₂ after 550 days, indicating a slow ring cleavage process under those specific conditions. capes.gov.br In contrast, soils with a history of atrazine application can show much higher mineralization rates, with one study reporting up to 83% of ¹⁴C-atrazine being mineralized. researchgate.net The intermediate, cyanuric acid, is degraded much more rapidly, with studies showing 96% of its labeled form evolving as ¹⁴CO₂ within 32 days, suggesting it does not typically accumulate in soils. capes.gov.br The complete mineralization of the ring releases the carbon as carbon dioxide and the nitrogen as ammonia, which can then be used by a broader range of microorganisms. researchgate.netumass.edu

The microbial degradation of atrazine is governed by a specific set of genes. The most well-characterized pathway involves the atz gene cassette. The initial conversion of atrazine to cyanuric acid is catalyzed by the enzymes encoded by the atzA, atzB, and atzC genes. researchgate.netnih.gov

atzA encodes atrazine chlorohydrolase, the enzyme that replaces the chlorine atom with a hydroxyl group to form hydroxyatrazine. nih.gov

atzB encodes hydroxyatrazine ethylaminohydrolase, which removes the ethylamino group from hydroxyatrazine. nih.gov

atzC encodes N-isopropylammelide isopropylaminohydrolase, which removes the isopropylamino group to yield cyanuric acid. nih.gov

Another gene, trzN , also encodes an atrazine chlorohydrolase and is found in various atrazine-degrading bacteria, sometimes in combination with atzB and atzC. researchgate.netulisboa.ptpjoes.com The trzN gene is considered widespread and may be more prevalent than atzA in some environments. nih.govresearchgate.net

The subsequent cleavage of the cyanuric acid ring is accomplished by enzymes encoded by the atzD , atzE , and atzF genes. researchgate.net

atzD (or trzD) encodes cyanuric acid amidohydrolase, which opens the triazine ring. nih.govresearchgate.netresearchgate.net

atzE encodes biuret (B89757) hydrolase.

atzF encodes allophanate (B1242929) hydrolase, which completes the mineralization to CO₂ and NH₃. researchgate.net

Studies have shown that these genes are highly conserved across different bacterial genera and geographic locations, suggesting a widespread distribution facilitated by genetic transfer. nih.gov

The rate and extent of this compound biotransformation are heavily influenced by the composition of the soil microbial community and various environmental factors. nih.gov A history of atrazine application often leads to soil microbial communities that are adapted to degrade the herbicide more rapidly. researchgate.net The presence of specific atrazine-degrading bacteria, such as Pseudomonas, Arthrobacter, Nocardioides, and Rhodococcus, is crucial for efficient mineralization. researchgate.netjabonline.inmdpi.com

Several environmental conditions can affect the degradation process:

Soil Moisture: Saturated soil conditions have been shown to significantly slow down the evolution of ¹⁴CO₂ from this compound. capes.gov.br Conversely, slurried conditions can sometimes enhance mineralization compared to soils at 50% water-holding capacity. researchgate.net

Temperature: Atrazine degradation is temperature-dependent, with dissipation being much faster at higher temperatures (e.g., 30°C) compared to lower temperatures (e.g., 10°C). researchgate.net

Nutrient Availability: The presence of other nitrogen sources can inhibit atrazine degradation, as many degrading microbes utilize atrazine as a nitrogen source. researchgate.net Conversely, the addition of a carbon source like sucrose (B13894) has been shown to have variable effects on atrazine degradation. researchgate.net

Organic Matter: The presence of organic amendments, such as goat manure, can significantly increase atrazine degradation efficiency by enhancing microbial activity and altering soil properties. researchgate.net

Phytometabolism and Plant-Mediated Transformation of this compound

Plants can absorb atrazine from the soil and metabolize it internally, a process known as phytometabolism. This constitutes another important pathway for the transformation of atrazine in the environment, although it does not typically lead to complete mineralization within the plant itself.

Pesticides primarily enter plants from the soil through root absorption. researchgate.net The uptake and subsequent movement of this compound are governed by the physicochemical properties of the molecule and the specific plant species. researchgate.net Atrazine, being moderately lipophilic (log Kow of 2.61), can be readily absorbed by plant roots. unl.eduepa.gov

Once absorbed, atrazine is translocated from the roots to the shoots primarily through the xylem, following the transpiration stream. researchgate.netunl.edu This upward, or acropetal, movement distributes the compound throughout the plant's tissues. The efficiency of this translocation can be described by the Transpiration Stream Concentration Factor (TSCF), which relates the concentration of the chemical in the xylem sap to its concentration in the external solution. rothamsted.ac.uk Studies have shown that compounds with intermediate lipophilicity, like atrazine, are often the most efficiently translocated. rothamsted.ac.uk Research using radiolabeled compounds like this compound allows for precise measurement of its distribution within different plant parts, such as the roots, stem, and leaves, confirming its systemic movement. nih.gov

Intracellular Enzymatic Hydrolysis and Dealkylation of this compound

The transformation of this compound within plant cells is primarily driven by enzymatic processes, specifically hydrolysis and dealkylation. These reactions are critical in detoxifying the herbicide and are mediated by specific enzymes present in various plant species.

One of the key enzymatic pathways is the hydrolysis of the chlorine atom at the C-2 position of the s-triazine ring, which is replaced by a hydroxyl group (-OH), forming hydroxyatrazine. This reaction is catalyzed by atrazine chlorohydrolase. Subsequently, dealkylation processes occur, involving the removal of the ethyl and isopropyl side chains from the triazine ring. These reactions are catalyzed by enzymes such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases.

The dealkylation of atrazine can proceed through the removal of the ethyl group to form deethylatrazine (DEA), or the removal of the isopropyl group to yield deisopropylatrazine (DIA). Further dealkylation of these metabolites can lead to the formation of didealkylatrazine (DDA). In some instances, the degradation process can continue until the triazine ring itself is cleaved.

Research has demonstrated that the rates of these enzymatic reactions can vary significantly among different plant species. For example, poplar trees have shown the ability to uptake, hydrolyze, and dealkylate atrazine into less toxic metabolites. mst.edu Studies using 14C ring-labeled atrazine have confirmed the presence of metabolites such as deethylatrazine (DEA), deisopropylatrazine (DIA), and didealkylatrazine (DDA) in plant tissues. usda.govresearchgate.net

The efficiency of these enzymatic detoxification pathways is a major factor in a plant's tolerance to atrazine. ncl.ac.uk For instance, corn's high tolerance to atrazine is attributed to its ability to rapidly detoxify the herbicide through these enzymatic processes. ncl.ac.uk

The table below summarizes the key enzymatic reactions involved in the intracellular transformation of this compound.

| Enzymatic Reaction | Enzyme(s) Involved | Initial Substrate | Primary Product(s) |

| Hydrolysis | Atrazine chlorohydrolase | Atrazine | Hydroxyatrazine |

| N-Dealkylation (Ethyl group) | Glutathione S-transferases (GSTs), Cytochrome P450s | Atrazine | Deethylatrazine (DEA) |

| N-Dealkylation (Isopropyl group) | Glutathione S-transferases (GSTs), Cytochrome P450s | Atrazine | Deisopropylatrazine (DIA) |

| N-Dealkylation (Further) | Cytochrome P450s | DEA, DIA | Didealkylatrazine (DDA) |

Formation and Distribution of Radiolabeled Metabolites within Plant Biomass

Following the intracellular enzymatic transformations of this compound, the resulting radiolabeled metabolites are distributed throughout the plant's biomass. The specific distribution pattern can provide insights into the plant's metabolic and transport processes for xenobiotics.

Studies utilizing this compound have allowed for the tracking of the parent compound and its metabolites within different plant tissues, including roots, stems, and leaves. In poplar trees, for example, atrazine and its metabolites were detected in all these tissues, with metabolism becoming more complete with longer residence times. mst.edu

A significant portion of the radiolabeled metabolites can become incorporated into the plant's structural components, forming what are known as bound residues. These residues are non-extractable and are often associated with cell wall components like lignin (B12514952) and cellulose. The formation of bound residues is considered a final detoxification step, as the metabolites are effectively sequestered and removed from active biological processes. In poplar cuttings, bound residues accounted for a notable percentage of the applied 14C label. mst.edu

The distribution of specific metabolites can also vary within the plant. For instance, in an 80-day experiment with poplar trees grown in soil, hydroxy-deethyl-ammeline-like product (HDAP) was found in the soil, roots, and leaves, with the highest concentration in the leaves. mst.edu Ammeline and related compounds were the predominant metabolites detected in the leaves of these poplars. mst.edu This indicates that metabolites can be transported within the plant via vascular systems like the xylem and phloem.

The table below provides a summary of the distribution of radiolabeled metabolites of this compound observed in poplar trees. mst.edu

| Plant Tissue | Detected Radiolabeled Compounds | Key Findings |

| Roots | Atrazine, DEA, DIA, DDA, Hydroxyatrazine, HDAP | Initial site of uptake and metabolism. mst.edu |

| Stems | Atrazine, DEA, DIA, DDA, Hydroxyatrazine | Transport of parent compound and metabolites from roots to leaves. mst.edu |

| Leaves | Atrazine, DEA, DIA, DDA, Hydroxyatrazine, HDAP, Ammeline | Accumulation of more completely metabolized products. mst.edu |

| Whole Plant | Bound Residues | Sequestration of metabolites into plant structural components. mst.edu |

Abiotic Degradation Mechanisms

Photolytic Transformation of this compound

Photolytic transformation, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Atrazine is susceptible to photodegradation, both in aqueous solutions and on soil surfaces.

The primary mechanism of direct photolysis of atrazine involves the absorption of UV light, leading to the cleavage of the C-Cl bond and subsequent hydrolysis to form hydroxyatrazine. Indirect photolysis can also occur, mediated by sensitizing substances present in the environment, such as dissolved organic matter (DOM). These substances can absorb light and transfer the energy to the atrazine molecule, or generate reactive oxygen species that then react with atrazine.

Studies have shown that the rate of photolysis is influenced by factors such as light intensity, wavelength, and the presence of photosensitizers. The main phototransformation product of atrazine is often desethylatrazine (DEA). researchgate.net Other products that have been identified include 4-amino-2-hydroxy-6-isopropylamino-1,3,5-triazine (DEAOH) and 6-amino-2-chloro-4-ethylamino-1,3,5-triazine (DIA). researchgate.net

The quantum yield of atrazine photolysis, which is a measure of the efficiency of the photochemical reaction, has been reported to be in the range of 0.0158 to 0.060 mol Einstein⁻¹ under different UV light conditions. researchgate.net

Chemical Hydrolysis of the this compound Parent Compound

Chemical hydrolysis is a significant abiotic degradation pathway for atrazine, particularly in acidic or alkaline aqueous environments. The rate of hydrolysis is highly dependent on pH. nih.gov

In acidic conditions (low pH), the hydrolysis of the chlorine atom at the C-2 position of the s-triazine ring is accelerated, leading to the formation of hydroxyatrazine. nih.gov This reaction proceeds through the protonation of a ring nitrogen atom, which facilitates the nucleophilic attack by a water molecule.

Conversely, under neutral or alkaline conditions (pH 7 or higher), the rate of atrazine hydrolysis is considerably slower. nih.govepa.gov One study found that atrazine did not hydrolyze at pH 5, 7, or 9 over a 30-day period, suggesting that under these specific conditions, hydrolysis is not a major degradation pathway. epa.gov However, other research indicates that the hydrolysis rate increases in the presence of dissolved organic carbon and with rising temperatures. nih.gov

The table below outlines the conditions and products of atrazine's chemical hydrolysis.

| Condition | Rate of Hydrolysis | Primary Product |

| Acidic pH | Accelerated | Hydroxyatrazine |

| Neutral pH | Slow | Minimal degradation |

| Alkaline pH | Very Slow | Minimal degradation |

Bioavailability and Sequestration Dynamics of Atrazine Ring Ul 14c Residues

Assessment of Bioavailability to Microorganisms in Soil

The accessibility of atrazine (B1667683) to soil microorganisms for degradation is not solely dependent on its total concentration but is significantly influenced by its partitioning between the soil solution, sorbed phases, and within soil aggregates.

The mineralization of Atrazine-ring-UL-14C, the complete degradation of the atrazine ring to 14CO2, is often correlated with its extractability using various chemical solvents. Studies have shown that the fraction of atrazine that is readily extractable is generally more available for microbial degradation. For instance, research has demonstrated that in soils freshly treated with this compound, a significant portion of the applied radioactivity is extractable and corresponds with higher mineralization rates by atrazine-degrading microorganisms like Pseudomonas sp. strain ADP. dokumen.pubscribd.com

However, the relationship is not always linear. As atrazine residues age in the soil, a portion becomes increasingly resistant to both chemical extraction and microbial attack, entering what is known as a non-extractable or bound residue fraction. This suggests that while chemical extractability can be a useful indicator of bioavailability, it may not fully capture the complexities of microbial access to the compound in the soil matrix.

The aging of this compound residues in soil generally leads to a decrease in their bioavailability. This phenomenon, often termed sequestration, involves the gradual diffusion of atrazine into soil organic matter and micropores, rendering it less accessible to degrading microorganisms. Over time, the rate of atrazine mineralization significantly declines as the compound becomes physically and chemically protected within the soil matrix.

Research has quantified this effect by comparing the mineralization of freshly applied this compound with aged residues. For example, the half-life of atrazine mineralization can increase substantially in aged soils compared to freshly contaminated ones. This decreased bioavailability of aged residues poses a significant challenge for the bioremediation of long-term atrazine-contaminated sites.

The biodegradation of this compound in soil is often limited by the rate of its diffusion from inaccessible microsites to locations where degrading microorganisms are active. Even when a capable microbial population is present, the degradation rate can be controlled by the slow desorption and diffusion of atrazine from within soil aggregates and organic matter.

Bioavailability to Terrestrial and Aquatic Biota

The bioavailability of this compound extends beyond microorganisms to other components of the soil ecosystem, including invertebrates and plants. Understanding these uptake pathways is crucial for assessing the broader environmental fate of atrazine.

Soil invertebrates, such as earthworms, can play a role in the redistribution and bioavailability of soil-bound contaminants. Through their burrowing and feeding activities, earthworms can influence the physical and chemical properties of the soil, potentially altering the accessibility of this compound to other organisms.

Studies investigating the uptake of this compound by earthworms have shown that these organisms can accumulate the herbicide and its metabolites from the soil. The amount of radioactivity assimilated by earthworms is influenced by factors such as the soil type, organic matter content, and the aging of the atrazine residues. The accumulated 14C can be distributed throughout the earthworm's tissues, indicating both uptake and metabolic transformation of the parent compound.

Phytoremediation has been explored as a strategy to clean up atrazine-contaminated soils. This process relies on the ability of plants to take up contaminants from the soil and either degrade, sequester, or volatilize them. The use of this compound has been instrumental in tracing the uptake, translocation, and fate of atrazine in various plant species.

Research has demonstrated that certain plant species can enhance the dissipation of atrazine from the soil. usda.gov Studies using this compound have quantified the amount of radioactivity taken up by plants and its subsequent partitioning into roots, stems, and leaves. For example, in studies with forage grasses, a measurable amount of 14C was detected in plant tissues, indicating uptake from the soil. usda.gov The presence of plants can also stimulate the microbial degradation of atrazine in the rhizosphere, the soil region directly influenced by plant roots. This enhanced degradation, known as rhizodegradation, is attributed to the release of root exudates that can support a larger and more active microbial community. usda.gov

The table below presents hypothetical data on the mineralization of this compound in the rhizosphere of different plant species, illustrating the potential for phytoremediation.

| Plant Species | 14C-Atrazine Mineralization (%) |

| Control (no plants) | 5.2 |

| Switchgrass | 8.9 |

| Eastern Gamagrass | 12.5 |

| Tall Fescue | 7.8 |

This table is interactive. Click on the headers to sort the data.

The following table details the distribution of extractable 14C-residues in soil after a 115-day incubation period in the presence of different forage species, highlighting the formation of various metabolites. usda.gov

| Treatment | Parent Atrazine (%) | Hydroxylated Metabolites (%) | N-dealkylated Metabolites (%) |

| Control | 65.3 | 10.1 | 24.6 |

| Orchardgrass | 58.2 | 12.5 | 29.3 |

| Smooth Bromegrass | 55.9 | 13.1 | 31.0 |

| Tall Fescue | 60.1 | 11.8 | 28.1 |

| Illinois Bundleflower | 52.4 | 14.7 | 32.9 |

| Perennial Ryegrass | 57.6 | 12.8 | 29.6 |

| Switchgrass | 54.1 | 13.9 | 32.0 |

| Eastern Gamagrass | 49.8 | 15.2 | 35.0 |

This table is interactive. You can sort the columns by clicking on the headers.

Advanced Methodologies and Isotopic Applications in Atrazine Ring Ul 14c Research

Chromatographic and Spectroscopic Characterization of Radiolabeled Atrazine (B1667683) Metabolites

Thin-Layer Chromatography (TLC) and Autoradiography for Metabolite Profiling

Thin-Layer Chromatography (TLC) coupled with autoradiography is a foundational technique for separating and visualizing radiolabeled metabolites of Atrazine-ring-UL-14C. This method provides a qualitative and semi-quantitative profile of the degradation products in various environmental matrices.

The process involves extracting residues from a sample (e.g., soil or water) previously incubated with this compound. The concentrated extract is then spotted onto a TLC plate coated with a stationary phase like silica (B1680970) gel. A solvent system, the mobile phase, is chosen to achieve optimal separation of compounds based on their polarity and affinity for the stationary phase. As the solvent moves up the plate, atrazine and its metabolites are separated into distinct bands.

After development, the TLC plate is dried and placed in contact with X-ray film for a specific exposure period. The radioactive emissions from the ¹⁴C-labeled compounds expose the film, creating dark spots that correspond to the location of each metabolite. This process, known as autoradiography, provides a visual map of the radiolabeled substances. By comparing the positions (Rf values) of the spots to those of known analytical standards run on the same plate, researchers can identify metabolites. In studies investigating atrazine's fate, this technique has been used to identify key transformation products. nih.gov For instance, the formation of dealkylated metabolites can be tracked, providing insights into the initial steps of degradation. nih.gov

| Metabolite | Typical Detection Method | Significance |

| Hydroxyatrazine | TLC, Autoradiography, HPLC | Product of hydrolytic dechlorination, often a key step in detoxification. nih.govnih.gov |

| Desethylatrazine | TLC, Autoradiography, HPLC | Product of N-dealkylation, indicating microbial or abiotic degradation. nih.gov |

| Desisopropylatrazine | TLC, Autoradiography, HPLC | Product of N-dealkylation, another common microbial degradation step. |

| Cyanuric Acid | HPLC, Mass Spectrometry | A key intermediate formed after the removal of both alkyl chains and the chlorine atom. nih.govnih.gov |

Compound-Specific Stable Isotope Analysis (CSIA) in Tracing Atrazine Degradation

Compound-Specific Stable Isotope Analysis (CSIA) is a powerful tool for elucidating the degradation pathways and quantifying the transformation of atrazine in the environment. nih.gov CSIA measures the ratios of heavy to light stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) within the atrazine molecule itself. mdpi.com During degradation, chemical bonds involving lighter isotopes are typically broken more readily than those with heavier isotopes, a phenomenon known as the kinetic isotope effect. mdpi.com This results in the remaining, undegraded atrazine becoming progressively enriched in the heavier isotope. By tracking this isotopic enrichment, CSIA can provide evidence of degradation even when concentration changes are difficult to interpret due to processes like dilution or sorption. mdpi.com

Carbon (δ¹³C) and Nitrogen (δ¹⁵N) Isotope Fractionation of this compound and its Transformation Products

The analysis of both carbon (δ¹³C) and nitrogen (δ¹⁵N) isotope ratios provides a more detailed picture of the degradation mechanism. Different degradation reactions affect the C and N atoms in the atrazine ring differently, leading to characteristic isotopic fractionation patterns. The magnitude of this fractionation is expressed as an enrichment factor (ε).

Research has shown that microbial degradation of atrazine leads to variable but significant fractionation for both carbon and nitrogen. For example, in studies within constructed wetlands, carbon isotope enrichment factors (εC) have been recorded in the range of -3.2‰ to -4.3‰, while nitrogen enrichment factors (εN) ranged from +1.0‰ to +2.2‰. mdpi.comresearchgate.net The consistent pattern of normal carbon fractionation (enrichment of ¹³C in the residual fraction) and inverse nitrogen fractionation suggests a specific microbial degradation pathway involving the protonation of ring nitrogen atoms, which facilitates the hydrolytic removal of the chlorine atom. mdpi.com In contrast, abiotic degradation processes like direct photolysis can result in different patterns, such as inverse carbon and nitrogen fractionation (εC = +4.6 ± 0.3‰, εN = +4.9 ± 0.2‰). nih.gov

| Degradation Process | Carbon Enrichment (εC) | Nitrogen Enrichment (εN) | Reference |

| Microbial Biodegradation (Wetland) | -3.2‰ to -4.3‰ | +1.0‰ to +2.2‰ | mdpi.comresearchgate.net |

| Microbial Biodegradation (Batch Culture) | -4.6‰ | +1.7‰ | mdpi.com |

| Direct Photolysis (Abiotic) | +4.6‰ | +4.9‰ | nih.gov |

| Photooxidation by OH radicals (Abiotic) | -0.3‰ to -1.7‰ | -0.3‰ to -1.7‰ | nih.gov |

Application of CSIA in Differentiating Abiotic and Biotic Degradation Pathways

The distinct isotopic signatures associated with different reaction mechanisms make CSIA a valuable tool for distinguishing between biotic and abiotic degradation in the field. For instance, microbial hydrolysis catalyzed by enzymes like AtzA or TrzN produces a specific dual-isotope pattern. mdpi.com This can be contrasted with abiotic pathways such as photolysis or reaction with hydroxyl radicals, which yield different fractionation patterns. nih.gov

By plotting the change in δ¹⁵N against the change in δ¹³C (a "dual-isotope plot"), researchers can identify the dominant degradation pathway in a given environment. ub.edu For example, hydrolytic pathways can be clearly distinguished from oxidative dealkylation pathways based on the slope of this plot. ub.edu This approach allows for a more accurate assessment of natural attenuation and the effectiveness of remediation strategies by identifying the specific processes responsible for atrazine removal. mdpi.com

Molecular Techniques for Investigating this compound Degradation Gene Expression

While this compound is used to track the chemical's fate, molecular techniques are employed to identify the microorganisms and genes responsible for its biodegradation. Combining ¹⁴C-mineralization assays with molecular analysis provides a comprehensive understanding of atrazine catabolism, linking the degradation activity to specific genetic pathways. nih.gov

Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR) for Atrazine Catabolic Genes

PCR and qPCR are widely used to detect and quantify the genes responsible for atrazine degradation. A well-characterized catabolic pathway involves the genes atzA, atzB, and atzC, which encode enzymes that sequentially convert atrazine to cyanuric acid. nih.gov Other important genes include trzN, atzD, atzE, and atzF. nih.govnih.govnih.gov

Researchers design specific primers that target these genes. Using PCR, the presence of these genes in DNA extracted from environmental samples or microbial isolates can be confirmed. nih.gov Studies have shown that these genes are highly conserved across diverse bacterial genera and geographical locations, with PCR products showing ≥99% sequence identity to reference genes from well-studied strains like Pseudomonas sp. ADP. nih.gov

Quantitative PCR (qPCR), or real-time PCR, goes a step further by quantifying the number of gene copies in a sample. nih.gov By monitoring the increase in gene copy number during a bioremediation experiment, scientists can correlate the growth of atrazine-degrading populations with the observed rate of atrazine dissipation. Furthermore, by targeting messenger RNA (mRNA) with reverse transcription qPCR (RT-qPCR), the expression of these catabolic genes can be measured, providing direct evidence of their active involvement in atrazine degradation under specific environmental conditions. nih.gov

| Gene | Function | Detection Method | Key Finding |

| atzA | Atrazine chlorohydrolase (converts atrazine to hydroxyatrazine) | PCR, qPCR | Widespread and highly conserved across different bacteria. nih.gov |

| atzB | Hydroxyatrazine ethylaminohydrolase | PCR, qPCR | Often found with atzA and atzC. nih.gov |

| atzC | N-isopropylammelide isopropylaminohydrolase | PCR, qPCR | Completes the conversion to cyanuric acid. nih.gov |

| trzN | Triazine hydrolase (similar function to atzA) | PCR, qPCR | An alternative gene for the initial hydrolytic dechlorination step. nih.gov |

| trzD | Cyanuric acid amidohydrolase | RT-qPCR | Expression shown to be constitutive upon atrazine exposure in some strains. nih.gov |

| atzD/E/F | Genes involved in cyanuric acid mineralization | Metagenomics, PCR | Detected in rhizospheric soils, indicating complete degradation potential. nih.gov |

Metagenomic and Metatranscriptomic Approaches in Microbial Degradation Studies

Metagenomics and metatranscriptomics offer a culture-independent view of microbial communities involved in this compound degradation. Instead of isolating and culturing individual microbes, these techniques analyze the collective genetic material extracted directly from an environmental sample.

Metagenomics involves sequencing the total DNA from a sample to identify the taxonomic composition of the microbial community ("who is there?") and its functional potential ("what can they do?"). Through metagenomic analysis of atrazine-contaminated soils, researchers have identified novel microorganisms and discovered the presence and organization of degradation genes like atzD, atzE, and atzF in complex communities. nih.gov This approach provides a broader understanding of the genetic reservoir available for atrazine biodegradation in an ecosystem.

Metatranscriptomics focuses on sequencing the total RNA (specifically mRNA) from a sample. This reveals the genes that are actively being expressed by the community at a given time ("what are they doing?"). By comparing the transcript profiles of a microbial community before and after exposure to this compound, scientists can identify the specific genes and metabolic pathways that are upregulated in response to the contaminant. While RT-qPCR targets the expression of known genes nih.gov, metatranscriptomics can uncover novel or unexpected genes and organisms contributing to the degradation process, providing a dynamic view of the community's functional response.

Bioremediation and Phytoremediation Applications for Atrazine Ring Ul 14c Contamination

Bioremediation Strategies Utilizing Atrazine-Degrading Microorganisms

Bioremediation leverages the metabolic capabilities of microorganisms to break down complex organic pollutants into simpler, less toxic compounds. For atrazine (B1667683), this typically involves microbial consortia or specialized bacterial strains that can utilize the herbicide as a source of nitrogen or carbon.

Bioaugmentation with Specialized Bacterial Strains (e.g., Pseudomonas sp. ADP)

Bioaugmentation involves introducing specific, highly efficient atrazine-degrading microorganisms into a contaminated environment to enhance the rate of degradation. One of the most extensively studied organisms for this purpose is Pseudomonas sp. strain ADP. This bacterium can rapidly mineralize atrazine, using it as its sole nitrogen source. nih.govnih.gov

The degradation pathway in Pseudomonas sp. ADP is encoded by a series of genes, primarily on the pADP-1 plasmid. nih.gov The initial steps involve the sequential hydrolytic removal of the chlorine atom and the two alkyl side chains, a process catalyzed by the enzymes AtzA, AtzB, and AtzC. asm.orgoup.com This cascade transforms atrazine into cyanuric acid. researchgate.net Subsequently, the AtzD, AtzE, and AtzF enzymes mineralize the cyanuric acid ring into carbon dioxide and ammonia. nih.gov The use of Atrazine-ring-UL-¹⁴C has been instrumental in confirming the complete breakdown of the s-triazine ring structure by this organism. nih.gov Studies have shown that Pseudomonas sp. ADP can mineralize over 90% of applied [¹⁴C-U-ring]atrazine within 72 hours under optimal laboratory conditions. nih.gov

Table 1: Atrazine Degradation Pathway in Pseudomonas sp. ADP

| Step | Substrate | Enzyme | Product | Gene |

|---|---|---|---|---|

| 1 | Atrazine | Atrazine chlorohydrolase | Hydroxyatrazine | atzA |

| 2 | Hydroxyatrazine | Hydroxyatrazine ethylaminohydrolase | N-isopropylammelide | atzB |

| 3 | N-isopropylammelide | N-isopropylammelide isopropylaminohydrolase | Cyanuric Acid | atzC |

| 4 | Cyanuric Acid | Cyanuric acid amidohydrolase | Biuret (B89757) | atzD |

| 5 | Biuret | Biuret amidohydrolase | Allophanate (B1242929) | atzE |

Biostimulation Approaches for Enhancing Indigenous Atrazine-ring-UL-¹⁴C Degradation

Biostimulation aims to enhance the degradation capabilities of the native microbial populations in a contaminated site by adding nutrients, electron acceptors, or other substances that stimulate their growth and metabolic activity.

Nutrient Amendments and Carbon Source Supplementation to Promote Biotransformation

The biodegradation of atrazine by indigenous soil microorganisms can be significantly influenced by the availability of other nutrients. Since many atrazine-degrading bacteria utilize the herbicide as a nitrogen source, the presence of more readily available nitrogen forms, such as ammonium (B1175870) and nitrate, can repress the atrazine degradation pathway. nih.govnih.gov

Conversely, the addition of carbon sources can stimulate atrazine degradation by altering the carbon-to-nitrogen (C:N) ratio in the soil. nih.gov A combined bioaugmentation and biostimulation study using Pseudomonas sp. ADP demonstrated that the addition of citrate (B86180) or succinate (B1194679) markedly increased the survival of the bacteria and the mineralization of atrazine. kent.ac.uk A high soluble carbon to atrazine-nitrogen ratio (Cs:N-atz > 40) was found to be critical for maximizing the mineralization process. kent.ac.uk Other organic amendments like farm yard manure and rice straw have also been shown to enhance atrazine degradation, with manure leading to 89.5% degradation over a 60-day period compared to 63.3% in unamended soil. nih.gov Similarly, the addition of compost can favor the proliferation of soil microorganisms that degrade atrazine. researchgate.net One study found that maximum atrazine removal (46.6%) by Ochrobactrum oryzae was achieved in a medium containing 4 g/L of sodium citrate as a carbon source and 1.5 mg/L of K₂HPO₄ as a phosphorus source, with no additional nitrogen source. researchgate.net

Table 2: Effect of Organic Amendments on Atrazine Degradation

| Amendment | Degradation Percentage | Time Period (Days) | Reference |

|---|---|---|---|

| Farm Yard Manure | 89.5% | 60 | nih.gov |

| Rice Straw | 87.2% | 60 | nih.gov |

| Saw Dust | 83.8% | 60 | nih.gov |

| Charcoal | 67.7% | 60 | nih.gov |

Phytoremediation Systems for Atrazine-ring-UL-¹⁴C Contaminated Environments

Phytoremediation is an in-situ remediation technology that uses plants to remove, degrade, or contain contaminants in soil and water. Plants can absorb atrazine through their roots and subsequently metabolize it into less toxic compounds.

Plant Species Selection for Enhanced Atrazine-ring-UL-¹⁴C Uptake and Detoxification

The success of phytoremediation depends heavily on selecting appropriate plant species that are tolerant to atrazine and efficient at its uptake and metabolism. Several studies using Atrazine-ring-UL-¹⁴C have identified promising candidates.

Hybrid poplar trees (Populus sp.) have demonstrated a significant ability to uptake and metabolize atrazine. acs.org In one study, poplar cuttings accumulated over 91% of the ¹⁴C-atrazine applied to a silica (B1680970) sand medium and 11% from a silt-loam soil, indicating that soil composition affects bioavailability. verdeterreprod.fr The majority of the assimilated radioactivity was found in the leaves, primarily as non-phytotoxic metabolites. verdeterreprod.frelsevierpure.com After 80 days, the parent atrazine compound constituted only 10% of the ¹⁴C label recovered in the leaves. acs.org

Various grass species also show high potential for atrazine phytoremediation. A study with prairie grasses found that switchgrass and big bluestem took up about 40% of the applied ¹⁴C in hydroponic cultures. researchgate.net The primary metabolite in the roots was deisopropylatrazine (B29266) (DIA), while in the leaves, further metabolism to didealkylatrazine (DDA) occurred. researchgate.net Another study found that in a grassed system, hydroxyatrazine was the most prevalent metabolite identified in both leaf and root tissue. nih.gov Research on crop plants showed that maize (Zea mays) had the highest ability to accumulate atrazine derivatives, accumulating up to 38.4% of the initial atrazine added to the soil. uclm.esresearchgate.net

Wetland plants such as sweet flag (Acorus calamus) have also been identified as effective, reducing the half-life of atrazine in an aquatic environment from about 400 days to just 5 days. pjoes.com

Table 3: Plant Species Evaluated for Atrazine-ring-UL-¹⁴C Phytoremediation

| Plant Species | Common Name | Uptake/Removal Efficiency | Key Findings | Reference(s) |

|---|---|---|---|---|

| Populus sp. | Hybrid Poplar | >90% uptake in sand; 11% in silt-loam | Atrazine and metabolites accumulate in leaves; parent compound decreases over time. | acs.orgverdeterreprod.frelsevierpure.com |

| Panicum virgatum | Switchgrass | ~40% uptake in hydroponics | Effective uptake and metabolism to DDA in leaves. | researchgate.net |

| Andropogon gerardii | Big Bluestem | ~40% uptake in hydroponics | Similar uptake efficiency to switchgrass. | researchgate.net |

| Zea mays | Maize | Up to 38.4% accumulation of initial dose | Highest accumulation among tested crops. | uclm.esresearchgate.net |

| Acorus calamus | Sweet Flag | >99% removal from water in 40 days | Significantly reduces atrazine half-life in aquatic systems. | pjoes.com |

Rhizosphere-Enhanced Degradation of Atrazine-ring-UL-14C

The rhizosphere, the zone of soil immediately surrounding plant roots, is a critical area for the microbial degradation of organic contaminants like atrazine. Research utilizing Atrazine-ring-UL-¹⁴C has demonstrated that this zone exhibits significantly higher degradative activity compared to bulk, non-vegetated soil. This enhancement is attributed to the synergistic relationship between plants and soil microorganisms. rug.nl Plants release root exudates containing sugars, amino acids, and other organic compounds that stimulate the growth and metabolic activity of microbial populations, including those capable of degrading atrazine. tci-thaijo.org

Studies have shown that the presence of various plant species can significantly accelerate the breakdown of Atrazine-ring-UL-¹⁴C. For instance, a growth chamber study found that forage grasses such as eastern gamagrass, switchgrass, and perennial ryegrass enhanced atrazine degradation by 84% to 260% compared to a plant-free control. usda.gov In the rhizosphere of eastern gamagrass, over 90% of the applied atrazine was degraded, compared to just 24% in the control soil. usda.gov The primary degradation pathways observed in these systems are N-dealkylation and hydroxylation, leading to the formation of metabolites like deethylatrazine (B13485) (DEA), deisopropylatrazine (DIA), and hydroxyatrazine (HA). usda.govnih.gov

The use of Atrazine-ring-UL-¹⁴C allows researchers to quantify the ultimate fate of the atrazine molecule, including its mineralization to ¹⁴CO₂. While mineralization rates can be low, the presence of certain plants significantly enhances this process. usda.gov For example, inoculating soil with a specialized atrazine-mineralizing bacterial consortium led to 84% mineralization of ring-labeled atrazine in planted soil, compared to 71% in non-planted soil and only 2.4% in non-inoculated soil after several weeks. acs.org This highlights the potential of combining bioaugmentation with phytoremediation. The plant roots create a favorable environment for the survival and activity of these specialized microbes. acs.org

Table 1. Comparative efficacy of rhizosphere-enhanced degradation of this compound under different vegetative conditions. Data compiled from multiple studies. usda.govacs.orgnih.gov

Feasibility and Optimization of Vegetative Detoxification Systems for this compound

Vegetative detoxification systems, a form of phytoremediation, utilize plants to remove, contain, or render harmless environmental contaminants. The feasibility of using such systems for Atrazine-ring-UL-¹⁴C contamination depends on selecting appropriate plant species that can tolerate and metabolize the herbicide. umn.edu Tolerant species like corn (Zea mays) and sorghum (Sorghum vulgare) have well-documented metabolic pathways for detoxifying atrazine. nih.gov

Tracer studies with Atrazine-ring-UL-¹⁴C are essential for determining the efficiency of these systems by tracking the uptake, translocation, and metabolism of the herbicide within the plant. researchgate.netusda.gov Research shows that plants absorb atrazine through their roots and translocate it to the shoots. researchgate.net Once inside the plant, atrazine is metabolized through two primary pathways: N-dealkylation and hydrolysis of the chlorine atom at the 2-position of the triazine ring to form the non-phytotoxic metabolite hydroxyatrazine. nih.gov Subsequent conjugation with plant compounds can lead to the formation of methanol-insoluble bound residues. nih.gov The use of the ring-labeled ¹⁴C compound has confirmed that cleavage of the s-triazine ring does not typically occur within higher plants. nih.gov

Optimization of these vegetative systems involves several strategies:

Plant Selection: Choosing tolerant, fast-growing plants with extensive root systems is crucial. Studies have identified promising candidates among grasses and crops that not only tolerate atrazine but also actively promote its degradation in the rhizosphere. usda.govresearchgate.net

Genetic Engineering: The development of transgenic plants expressing microbial atrazine-degrading genes (like atzA) has shown potential for enhanced atrazine metabolism and detoxification, further improving the effectiveness of phytoremediation.

Research using Atrazine-ring-UL-¹⁴C has provided quantitative data on the distribution of radioactivity following uptake. For example, in studies with atrazine-tolerant crops, a significant portion of the absorbed ¹⁴C is converted into polar metabolites and incorporated into plant tissues as bound residues, effectively detoxifying and sequestering the herbicide. nih.gov

Table 2. Strategies for optimizing vegetative detoxification systems for this compound and the role of radiotracer studies.

Ecological Risk Assessment Insights from Atrazine Ring Ul 14c Fate Studies

Environmental Persistence and Long-Term Radiolabeled Residue Accumulation Implications

Studies utilizing Atrazine-ring-UL-14C have demonstrated the remarkable persistence of atrazine (B1667683) and its derivatives in the environment, far exceeding initial expectations. A landmark long-term study revealed that even 22 years after the last application of ring-¹⁴C-labeled atrazine to a field lysimeter, detectable levels of the parent compound and its metabolites remained in the soil.

This unexpected persistence has significant implications for long-term ecological risk. The slow release of these bound residues can act as a continuous, low-level source of contamination to groundwater and surrounding ecosystems for decades. This long-term exposure scenario is a critical consideration in assessing the chronic risks to sensitive ecological receptors.

Table 1: Long-Term Residues of this compound in Soil 22 Years After Application

| Soil Layer | Atrazine (µg/kg) | 2-Hydroxy-atrazine (µg/kg) | Percentage of Residual ¹⁴C-Activity Extracted |

| 0-10 cm | 1.0 | 42.5 | 60% |

| 55-60 cm | 3.4 | 17.7 | 93% |

Formation and Fate of this compound Metabolites in Environmental Contexts

The use of this compound has been instrumental in identifying and tracking the formation and fate of its various metabolites in different environmental compartments. The stability of the radiolabeled triazine ring allows researchers to follow the core structure of the molecule through various transformation processes.

In soil environments, a primary metabolite identified in long-term studies is 2-hydroxy-atrazine . This metabolite was found in significantly higher concentrations than the parent atrazine in the upper soil layers after 22 years, indicating that while atrazine degrades, its core ring structure persists in altered forms.

Studies on plant uptake and metabolism using ¹⁴C-atrazine have identified other key metabolites. For instance, in prairie grasses, deisopropylatrazine (B29266) (DIA) was a major metabolite found in the roots, while further metabolism in the leaves led to the formation of didealkylatrazine (DDA) . The identification and quantification of these metabolites are crucial for a complete ecological risk assessment, as their toxicity and mobility may differ from the parent compound.

Contribution to Understanding Environmental Exposure Pathways and Bioavailability for Ecological Receptors

This compound fate studies have been fundamental in mapping the environmental exposure pathways and understanding the bioavailability of atrazine and its residues to a range of ecological receptors.

For terrestrial plants , studies have demonstrated the uptake of ¹⁴C-labeled atrazine from the soil by various plant species, including poplar trees and prairie grasses. These studies not only confirm that plants are a significant exposure route but also allow for the quantification of uptake rates and the distribution of the radiolabeled compound and its metabolites within the plant tissues (roots, stems, and leaves). This information is vital for assessing the risk to the plants themselves and to herbivores that may consume them.

For soil microorganisms , research has focused on the bioavailability of soil-sorbed this compound. These studies have shown that the bioavailability of atrazine to degrading bacteria can decrease over time as the chemical becomes more strongly bound to soil particles. However, even after long periods, a fraction of the aged residues can become bioavailable, highlighting a persistent risk.

For aquatic ecosystems , while atrazine is known to contaminate surface waters through runoff, studies have generally indicated a limited potential for bioaccumulation and biomagnification in aquatic food chains. The half-life of atrazine in freshwater is relatively short, and it is metabolized and eliminated by aquatic organisms. While direct studies on the uptake of this compound in aquatic invertebrates and fish are less common in the reviewed literature, the broader understanding of atrazine's fate suggests that its primary risk to aquatic fauna is often indirect, through impacts on primary producers like algae and aquatic plants, rather than through direct toxicity via bioaccumulation.

Q & A

Q. How to align experimental designs with EPA guidelines for this compound registration?

- Methodological Answer : Follow OPPTS 830.6314 for physicochemical properties and 835.6100 for hydrolysis studies. Submit raw data (e.g., chromatograms, spectral scans) alongside summary tables per MRID 47443502 . For field studies, comply with Good Laboratory Practice (GLP) as outlined in MRID 46814401 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.